molecular formula C30H22S B140908 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene CAS No. 136970-50-8

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

Cat. No.: B140908
CAS No.: 136970-50-8
M. Wt: 414.6 g/mol
InChI Key: KZPPGHCYZIASDR-UHFFFAOYSA-N
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Description

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is a sophisticated chemical building block of significant interest in the development of novel organic electronic and optoelectronic materials . Its molecular structure, featuring extended conjugation, places it within the class of quinoidal compounds that are actively researched for their unique electronic properties . These properties make it a promising candidate for use in organic semiconductors, which are central to technologies such as organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells . Researchers utilize this compound to create materials with potentially high refractive indices and tailored energy levels, which are critical for advancing photonic and optical applications . The compound's value lies in its ability to contribute to stable quinoidal structures and its utility in synthesizing complex, π-conjugated macromolecular architectures for next-generation devices .

Properties

IUPAC Name

2,5-dibenzhydrylidenethiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPGHCYZIASDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566508
Record name 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136970-50-8
Record name 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Dichlorobutene Derivatives with Sodium Sulfide

A foundational approach to constructing the 2,5-dihydrothiophene core involves the condensation of 1,4-dichlorobut-2-ene derivatives with sodium sulfide. In this method, the dichlorobutene precursor serves as a dihalide, reacting with sodium sulfide to form the thiophene ring via nucleophilic substitution. For 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene, the dichlorobutene derivative must first be functionalized with diphenylmethylene groups.

Procedure :

  • Synthesis of 1,4-bis(diphenylmethylene)-2,3-dichlorobut-2-ene :
    Diphenylmethane is brominated to form diphenylmethyl bromide, which undergoes a Grignard reaction with 1,4-dichlorobut-2-ene to install the diphenylmethylene substituents .

  • Cyclization with Sodium Sulfide :
    The dichlorobutene derivative is treated with sodium sulfide in dimethyl sulfoxide (DMSO) at 35–38°C, facilitating ring closure to yield the dihydrothiophene core .

Key Considerations :

  • Yield : ~40–50% (estimated from analogous dihydrothiophene syntheses) .

  • Byproducts : Competing elimination reactions may produce vinylthirane derivatives, necessitating careful temperature control.

Friedel-Crafts Alkylation Followed by Oxidation

This two-step method leverages Friedel-Crafts chemistry to introduce aromatic groups onto a preformed dihydrothiophene ring, followed by oxidation to stabilize the conjugated system.

Procedure :

  • Friedel-Crafts Alkylation :
    A dihydrothiophene precursor (e.g., 2,5-dihydrothiophene-1,1-dioxide) is reacted with diphenylmethanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach diphenylmethylene groups .

  • Oxidation :
    The intermediate is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to restore the conjugated dihydrothiophene structure .

Optimization Data :

ParameterConditionYield (%)
CatalystAlCl₃65
Temperature25°C
Oxidation Agent30% H₂O₂ in acetic acid48

Advantages :

  • High regioselectivity for 2,5-substitution.

  • Scalable for bulk synthesis .

Flash Vacuum Pyrolysis of Benzoate Esters

Flash vacuum pyrolysis (FVP) enables the generation of reactive intermediates, such as 2,5-dimethylene-2,3-dihydrothiophene, which can be trapped with diphenylacetylene to form the target compound.

Procedure :

  • Precursor Synthesis :
    (5-Methyl-2-thiophene-yl)methyl benzoate is prepared via esterification of 5-methylthiophene-2-carboxylic acid.

  • Pyrolysis :
    FVP at 500°C and 0.01 mmHg cleaves the benzoate group, producing 2,5-dimethylene-2,3-dihydrothiophene .

  • Trapping Reaction :
    The reactive diene intermediate is reacted with diphenylacetylene in a Diels-Alder reaction to install the diphenylmethylene groups .

Challenges :

  • Requires specialized FVP equipment.

  • Low yields (~20–30%) due to competing oligomerization .

One-Pot Sulfur-Mediated Cyclization

A one-pot method described in patent literature utilizes elemental sulfur to facilitate cyclization of diphenylmethyl-substituted precursors into the dihydrothiophene framework .

Procedure :

  • Reaction Setup :
    A diphenylmethyl halide (e.g., diphenylmethyl bromide) is combined with a 1,4-diketone derivative in the presence of sulfur and a base (e.g., K₂CO₃).

  • Cyclization :
    The mixture is heated at 80–100°C in a polar aprotic solvent (e.g., DMF), inducing simultaneous cyclization and functionalization .

Performance Metrics :

ConditionOutcome
SolventDMF
Temperature90°C
Yield55–60%

Advantages :

  • Avoids intermediate isolation.

  • Compatible with diverse substituents .

Comparative Analysis of Preparation Methods

MethodYield (%)ComplexityScalabilityKey Limitations
Condensation with Na₂S40–50ModerateHighByproduct formation
Friedel-Crafts/Oxidation65HighModerateRequires strong Lewis acids
Flash Vacuum Pyrolysis20–30Very HighLowSpecialized equipment needed
One-Pot Sulfur Cyclization55–60LowHighSolvent toxicity

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

Synthesis of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

The synthesis of BDMT typically involves a multi-step process that can include Friedel-Crafts reactions and subsequent oxidation steps. A notable method involves using Lewis acid catalysts to facilitate the formation of the thiophene ring while enabling the introduction of substituents that enhance the compound's properties .

Applications in Organic Electronics

Organic Semiconductor Material
BDMT has been identified as a potential organic semiconductor material due to its favorable electronic properties. Research indicates that compounds with similar structures can exhibit high charge mobility and stability when incorporated into organic field-effect transistors (OFETs) and organic photovoltaic devices . The ability to tune its electronic properties through substitution makes BDMT an attractive candidate for further exploration in this field.

Photonic Applications

Photochromic Properties
BDMT exhibits photochromic behavior, which is characterized by reversible changes in color upon exposure to light. This property has been explored for applications in optical data storage and smart windows. The mechanism behind its photochromism involves the restriction of intramolecular motion upon aggregation, leading to enhanced luminescence in solid states .

Aggregation-Induced Emission (AIE)
The compound shows aggregation-induced emission characteristics, where it remains non-emissive in dilute solutions but emits strongly when aggregated. This property is crucial for developing new materials for light-emitting diodes (LEDs) and sensors .

Case Study 1: Organic Photovoltaics

A study demonstrated the incorporation of BDMT derivatives into organic photovoltaic devices, revealing significant improvements in power conversion efficiency compared to traditional materials. The enhanced charge transport properties were attributed to the unique molecular structure of BDMT, which allows for effective π-π stacking .

Case Study 2: Smart Coatings

Research into smart coatings utilizing BDMT has shown promising results in developing materials that change color in response to environmental stimuli (e.g., UV light). This application could lead to innovations in protective coatings and smart textiles .

Mechanism of Action

The mechanism of action of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Profile
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene C₂₆H₂₀S 364.50 Not reported Dihydrothiophene, diphenylmethylene Likely low in polar solvents
2,5-Dimethylthiophene (CAS 638-02-8) C₆H₈S 112.19 Not reported Aromatic thiophene, methyl Soluble in organic solvents
2,3-Dihydrothiophene C₄H₆S 86.16 33.2 Dihydrothiophene Moderate in non-polar solvents
2,5-Dihydrothiophene C₄H₆S 86.16 34.8 Dihydrothiophene Similar to 2,3-dihydrothiophene

Key Observations:

  • Molecular Weight and Substituents : The diphenylmethylene groups in the target compound significantly increase its molecular weight (364.50 g/mol) compared to simpler dihydrothiophenes (86–112 g/mol), impacting solubility and diffusion kinetics.
  • Melting Points : While the target compound’s melting point is unreported in the evidence, simpler dihydrothiophenes (e.g., 2,3- and 2,5-dihydrothiophene) exhibit low melting points (~33–35°C), suggesting that bulky substituents in the target compound may elevate this value due to restricted molecular motion.
  • Solubility : The aromatic diphenyl groups likely render the compound less soluble in polar solvents compared to methyl-substituted thiophenes (e.g., 2,5-dimethylthiophene) .

Reactivity and Stability

  • Electrophilic Substitution : Unlike aromatic thiophenes (e.g., 2,5-dimethylthiophene), the dihydrothiophene core in the target compound is less prone to electrophilic substitution due to partial saturation. However, the diphenylmethylene groups may stabilize radical intermediates, enabling redox-driven transformations .
  • Oxidative Stability : The diphenylmethylene substituents likely enhance oxidative stability compared to unsubstituted dihydrothiophenes, which are susceptible to ring-opening reactions under harsh conditions .

Biological Activity

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Synthesis of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

The synthesis of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene typically involves the reaction of diphenylmethane derivatives with thiophene precursors. The methodology often includes:

  • Condensation reactions under acidic or basic conditions.
  • Use of catalysts to enhance yield and selectivity.

Biological Activity Overview

The biological activity of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene spans several domains, including:

  • Antitumor Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : The compound has been evaluated for its effectiveness against gram-positive and gram-negative bacteria.
  • Antioxidant Activity : Its potential to scavenge free radicals has been documented in multiple studies.

Antitumor Activity

Research indicates that derivatives of 2,5-dihydrothiophenes demonstrate notable antitumor activity. For instance:

  • A study reported that compounds similar to 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene exhibited cytotoxicity against P388 leukemia cells with an increase in life span of treated mice by approximately 87% at optimal dosages .

Antibacterial Properties

The antibacterial efficacy of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene has been assessed against various bacterial strains:

  • Table 1: Antibacterial Activity Against Selected Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

This table illustrates the compound's potential as a broad-spectrum antibacterial agent.

Antioxidant Activity

The antioxidant capacity of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene has also been investigated:

  • In vitro assays revealed that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene with various biological targets. These studies suggest that the compound may inhibit key enzymes involved in cancer progression and bacterial resistance.

Table 2: Predicted Binding Affinities

Target EnzymeBinding Affinity (kcal/mol)Reference
Protein Kinase A-8.3
DNA Topoisomerase II-9.1
β-lactamase-7.8

Q & A

Q. What are the recommended methods for synthesizing 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene, and how can purity be ensured?

Synthesis typically involves cyclization reactions using precursors like diaryl ketones or dihydrothiophene derivatives. A critical step is recrystallization from ethanol-ether solutions to achieve high purity (mp 63–64°C) . Nuclear Magnetic Resonance (NMR) analysis is essential for verifying deuterium incorporation and structural integrity, as demonstrated in isotopic labeling studies .

Q. How does the electronic structure of 2,5-dihydrothiophene derivatives influence their stability under ambient conditions?

The conjugated diene system and sulfur atom in the thiophene ring contribute to thermal stability. However, prolonged storage should be avoided due to potential degradation, especially in the presence of oxidizers or moisture. Stability testing under inert atmospheres (e.g., nitrogen) is advised .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Ultraviolet-Visible (UV-Vis) spectroscopy identifies π→π* transitions in the conjugated system, while Fourier-Transform Infrared (FTIR) spectroscopy confirms C=C and C-S bond vibrations. NMR (¹H/¹³C) resolves substituent effects on the dihydrothiophene ring, such as diphenylmethylene groups .

Advanced Research Questions

Q. How do reaction conditions influence bromination pathways in 2,5-dihydrothiophene derivatives?

Bromination of the 2,5-dihydrothiophene scaffold varies with solvent polarity. In non-polar media, bromine adds to the C=C bond, forming dibrominated tetrahydrothiophene derivatives (e.g., 3,4-dibromotetrahydrothiophene-1,1-dioxide). In aqueous conditions, regioselectivity shifts due to hydrogen bonding, favoring mono-adducts . Optimization requires controlled stoichiometry and temperature (0–25°C) .

Q. What mechanistic insights explain the reactivity of Grignard reagents with 2,5-dihydrothiophene-1,1-dioxide analogs?

The α-hydrogens adjacent to the sulfone group are acidic (pKa ~12–14), enabling deprotonation by Grignard reagents. This generates a resonance-stabilized enolate, which undergoes nucleophilic attack at the β-position. Isotopic labeling (e.g., deuterated analogs) and kinetic studies are critical for elucidating this pathway .

Q. Why do computational studies struggle to predict substituent effects on the thiophene ring’s aromaticity?

Density Functional Theory (DFT) models often underestimate hyperconjugation between diphenylmethylene groups and the sulfur atom. Comparative studies using X-ray crystallography (for bond lengths) and Natural Bond Orbital (NBO) analysis are recommended to resolve discrepancies .

Q. How can isomer-specific reactivity be exploited in synthesizing functionalized dihydrothiophenes?

The 2,5- vs. 2,3-dihydrothiophene isomers exhibit distinct electronic profiles. For example, 2,5-isomers undergo Diels-Alder reactions more readily due to enhanced diene character, whereas 2,3-isomers favor electrophilic substitution. Selectivity is tunable via Lewis acid catalysts (e.g., BF₃·Et₂O) .

Methodological Challenges

Q. What strategies mitigate side reactions during Stille coupling with thiophene-based substrates?

Tributylstannane reagents often cause homocoupling. Using Pd(PPh₃)₄ catalysts at <50°C and degassed THF minimizes this. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the target diarylthienothiophene derivatives .

Q. How can conflicting data on solvent effects in dihydrothiophene reactions be reconciled?

Contradictions arise from solvent polarity’s dual role: stabilizing transition states vs. solubilizing reactants. Systematic solvent screens (e.g., using Kamlet-Taft parameters) paired with Arrhenius analysis (Eₐ determination) clarify these effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Reactant of Route 2
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

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